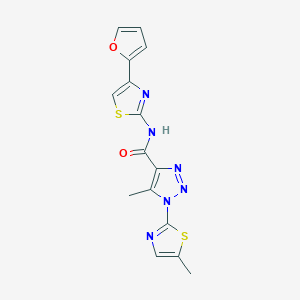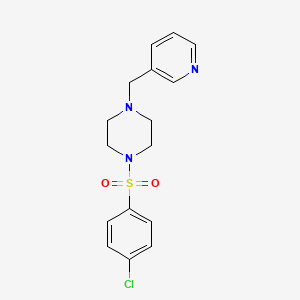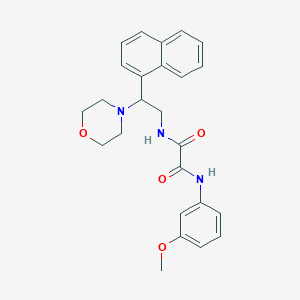
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S2 and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds extensively studied for their synthetic processes and structural properties. For example, the synthesis and thiol-thione tautomeric equilibrium of related furan and thiazole compounds were explored by Koparır, Çetin, and Cansiz (2005) and El’chaninov and Aleksandrov (2018), providing insights into the chemical properties and potential applications of similar compounds (Koparır, Çetin, & Cansiz, 2005)(El’chaninov & Aleksandrov, 2018).
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazole, thiazole, and furan derivatives. Studies by Patel, Patel, and Shah (2015), and Mhaske, Vadgaonkar, Jadhav, and Bobade (2011) have shown that similar compounds exhibit significant antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Patel, Patel, & Shah, 2015)(Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Potential in Heterocyclic Chemistry
The role of compounds like this compound in the synthesis of heterocyclic structures is significant. Research by Kariuki, Abdel-Wahab, Mohamed, Bekheit, and El‐Hiti (2022), and Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, and Hosny (2019) demonstrates the synthesis of novel heterocyclic compounds using related precursors, highlighting the compound's utility in developing new chemical entities with potential applications in various fields (Kariuki, Abdel-Wahab, Mohamed, Bekheit, & El‐Hiti, 2022)(Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of related compounds have been explored, as seen in the work of Akpinar, Udum, and Toppare (2013). Their research into thiazolothiazole-based copolymers with furan moieties opens up avenues for the application of such compounds in electrochromic devices (Akpinar, Udum, & Toppare, 2013).
Antiviral Potential
In the context of recent global health challenges, the antiviral potential of triazole-thiazole hybrids has been investigated, as noted by Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021). Their study on novel thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease suggests potential applications in antiviral drug development (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-8-6-16-15(25-8)21-9(2)12(19-20-21)13(22)18-14-17-10(7-24-14)11-4-3-5-23-11/h3-7H,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJIULTFJJKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)





![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)

